5-Methylbicyclo[3.3.1]nonan-1-ol
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Overview
Description
5-Methylbicyclo[331]nonan-1-ol is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[331]nonane framework with a methyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[3.3.1]nonan-1-ol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol, which is then converted to the desired compound through a series of reactions . Another approach involves multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methylbicyclo[3.3.1]nonan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions . Reduction reactions can convert the compound to its corresponding alcohols or alkanes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
5-Methylbicyclo[3.3.1]nonan-1-ol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 5-Methylbicyclo[3.3.1]nonan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
5-Methylbicyclo[3.3.1]nonan-1-ol can be compared with other similar compounds, such as bicyclo[3.3.1]nonane and its derivatives. These compounds share a similar bicyclic framework but differ in the functional groups attached to the core structure . The presence of the methyl and hydroxyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds .
List of Similar Compounds
- Bicyclo[3.3.1]nonane
- Bicyclo[3.3.1]nonan-9-one
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Properties
IUPAC Name |
5-methylbicyclo[3.3.1]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-4-2-6-10(11,8-9)7-3-5-9/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSAGLQHDZKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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